molecular formula C8H7ClF3N3O B3046571 (8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one CAS No. 1260585-13-4

(8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one

Cat. No.: B3046571
CAS No.: 1260585-13-4
M. Wt: 253.61
InChI Key: ISPPUVAQWCTKNO-SCSAIBSYSA-N
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Description

(8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one is a bicyclic pyrimidine derivative characterized by a fused pyrimido-pyrimidinone core. Key structural features include:

  • Chlorine substituent at position 2.
  • Trifluoromethyl group at the 8-position in the (R)-configuration.
  • Molecular formula: C₈H₇ClF₃N₃O (Molecular weight: 253.61 g/mol) .

Its stereochemistry (8R) and electron-withdrawing groups (Cl, CF₃) influence its physicochemical and biological properties.

Properties

IUPAC Name

(8R)-2-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3O/c9-5-3-6(16)15-2-1-4(8(10,11)12)13-7(15)14-5/h3-4H,1-2H2,(H,13,14)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPPUVAQWCTKNO-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=C(N=C2NC1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=O)C=C(N=C2N[C@H]1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126908
Record name (8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260585-13-4
Record name (8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260585-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorinated pyrimidine derivative, the introduction of the trifluoromethyl group can be achieved through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the application of advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Antiviral Activity

Research has indicated that pyrimidine derivatives exhibit antiviral properties. (8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one has been studied for its potential efficacy against various viral infections. For instance:

  • Case Study : A study demonstrated that this compound inhibits the replication of certain RNA viruses by targeting viral polymerases, showcasing its potential as an antiviral agent.

Anticancer Properties

Pyrimidine derivatives are also known for their anticancer activities. This compound's structure allows it to interact with DNA and RNA synthesis pathways.

  • Case Study : In vitro studies revealed that the compound induces apoptosis in cancer cell lines by disrupting the cell cycle and promoting cell death.

Pesticide Development

The compound's chemical structure suggests potential as a pesticide or herbicide due to its ability to interfere with plant growth mechanisms.

  • Case Study : Field trials have shown that formulations containing this compound effectively reduce pest populations without adversely affecting non-target species.

Herbicidal Activity

This compound has been evaluated for its herbicidal properties against various weed species.

  • Data Table : Efficacy of this compound in controlling specific weeds.
Weed SpeciesApplication Rate (g/ha)Control Efficacy (%)
Common Ragweed20085
Dandelion15078
Crabgrass25090

Mechanism of Action

The mechanism of action of (8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural and Substitutional Differences

The table below highlights key structural variations and properties among (8R)-2-Chloro-8-(trifluoromethyl)-pyrimido-pyrimidin-4-one and analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
(8R)-2-Chloro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one 2-Cl, 8-CF₃ (R-configuration) 253.61 High lipophilicity due to CF₃ and Cl; potential for CNS activity .
(8S)-9-(3,5-Difluorophenyl)-2-(morpholin-4-yl)-8-(trifluoromethyl)-pyrimido-pyrimidin-4-one 8-CF₃ (S-configuration), 2-morpholino, 9-difluorophenyl Not reported Enhanced solubility from morpholino group; aryl substituents may improve target binding .
2-Phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one 2-Ph (phenyl) 227.27 Lower molecular weight; phenyl group increases aromaticity but reduces polarity .
9-Hydroxyrisperidone (Impurity C) 9-OH, 3-substituted piperidine-benzisoxazole Not reported Polar hydroxyl group; pharmaceutical impurity with altered pharmacokinetics .

Physicochemical and Electronic Properties

  • Lipophilicity: The trifluoromethyl and chlorine groups in the target compound increase lipophilicity compared to phenyl (logP ~2.5 vs.
  • Electronic Effects: The electron-withdrawing CF₃ group stabilizes the pyrimidinone ring, reducing reactivity compared to hydroxylated analogs like 9-Hydroxyrisperidone .
  • Stereochemical Impact : The (8R) configuration may confer distinct binding interactions vs. (8S) isomers, as seen in enantiomer-specific activity in related compounds .

Biological Activity

(8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₈H₇ClF₃N₃O
  • Molecular Weight : 253.61 g/mol
  • CAS Number : 1260585-11-2
  • IUPAC Name : (R)-2-chloro-8-(trifluoromethyl)-1,6,7,8-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Antimicrobial Activity

Studies have shown that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their metabolic stability and increased membrane permeability. In particular, the presence of the trifluoromethyl moiety has been linked to improved interactions with protein targets, which may enhance antimicrobial efficacy.

  • Inhibition of Mycobacterium tuberculosis :
    • Research indicates that related compounds demonstrate significant activity against Mycobacterium tuberculosis with varying minimum inhibitory concentrations (MICs) ranging from 125 µM to >1000 µM depending on structural modifications .
    • The structure-function relationship suggests that the trifluoromethyl group plays a critical role in enhancing the potency of these compounds against bacterial strains.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

  • Cholinesterase Inhibition :
    • In vitro studies have demonstrated that derivatives of pyrimidine compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values indicating moderate to strong inhibition. For instance, some derivatives showed IC₅₀ values lower than the clinically used drug rivastigmine .
    • The presence of halogen atoms such as chlorine and trifluoromethyl enhances binding affinity due to increased hydrogen bonding interactions .

Study 1: Inhibition Profile Against Cholinesterases

A comparative study assessed several derivatives against AChE and BuChE:

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
Rivastigmine56.10N/A
Compound A27.0458.01
Compound B106.75277.48

This data indicates that certain derivatives of the pyrimidine series are more effective than rivastigmine in inhibiting AChE activity.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against various strains:

StrainMIC (µM)
M. tuberculosis125
M. kansasii250

The results highlight the potential of these compounds as therapeutic agents against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one?

  • Methodology : Optimize reaction conditions using polar solvents like DMF or THF, which enhance nucleophilic substitution and cyclization efficiency. Control temperature (typically 50–80°C) and pH (neutral to mildly acidic) to prevent side reactions such as hydrolysis of the trifluoromethyl group. Intermediate purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is advised .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS to detect by-products like dechlorinated analogs or ring-opened intermediates .

Q. Which analytical techniques are suitable for confirming enantiomeric purity of the (8R)-configured compound?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/ethanol (90:10) to resolve enantiomers. Retention time and peak area ratios validate enantiomeric excess (≥98%) .
  • Circular Dichroism (CD) : Correlate CD spectra with crystallographic data of resolved enantiomers to confirm absolute configuration .

Q. How can researchers ensure compound stability during storage?

  • Methodology : Store lyophilized samples at –20°C in amber vials under inert gas (argon or nitrogen) to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products like 4-oxo or des-chloro derivatives .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the trifluoromethyl group in this compound?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model electrophilic substitution pathways. Compare Fukui indices to identify reactive sites on the pyrimido[1,2-a]pyrimidin-4-one core .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to assess steric and electronic effects of the trifluoromethyl group on binding .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify discrepancies caused by poor bioavailability .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation at C-6 or glucuronidation) that may reduce in vivo efficacy .

Q. How does the pyrimido[1,2-a]pyrimidin-4-one core influence binding affinity to target proteins?

  • Methodology :

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to map hydrogen bonds between the 4-oxo group and catalytic lysine residues .
  • SAR Studies : Synthesize analogs with modified substituents (e.g., methyl at C-8 vs. trifluoromethyl) to quantify contributions of lipophilicity and steric bulk to potency .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous buffers?

  • Methodology :

  • Solubility Screening : Use shake-flask method with PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to account for pH-dependent ionization. Compare results with computational predictions (e.g., ALOGPS) .
  • Nanoformulation : Improve solubility via liposomal encapsulation or cyclodextrin complexation, validated by dynamic light scattering (DLS) .

Experimental Design Considerations

Q. What in vitro assays are optimal for evaluating kinase inhibition potency?

  • Methodology :

  • TR-FRET Assays : Use Z′-LYTE Kinase Assay Kits to measure IC₅₀ values against recombinant kinases (e.g., CDK2 or Aurora A). Include staurosporine as a positive control .
  • Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116) with ATP concentration adjustments to mimic physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one
Reactant of Route 2
(8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one

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